molecular formula C20H22N2O3 B2903763 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide CAS No. 1260986-11-5

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide

Cat. No.: B2903763
CAS No.: 1260986-11-5
M. Wt: 338.407
InChI Key: GCVVWTPCCKRMIX-UHFFFAOYSA-N
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Description

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Properties

IUPAC Name

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-5-7-17(9-14(13)2)22-20(23)16(12-21)10-15-6-8-18(24-3)11-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVVWTPCCKRMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)propanamide (CAS No. 1260986-11-5) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H22N2O3
  • Molecular Weight : 350.4 g/mol
  • Structure : The compound features a cyano group, two methoxy groups, and dimethyl phenyl moieties which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .

Table 1: Anti-inflammatory Effects of Related Compounds

Compound NameCytokine InhibitionConcentration (μM)Reference
JMPR-01IL-1β, TNFα25 - 50
Compound AIL-610

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

Table 2: Anticancer Activity Comparison

Compound NameCell LineIC50 Value (μM)Reference
Compound BMCF-71.93
Compound CHCT-1162.84
2-Cyano CompoundMCF-7TBDTBD

The mechanisms through which this compound exerts its biological effects are still under investigation. Molecular docking studies suggest that it may interact with key enzymes involved in inflammatory pathways and cancer cell proliferation.

  • Cytokine Modulation : Similar compounds have been shown to significantly reduce the levels of pro-inflammatory cytokines by inhibiting their synthesis in immune cells .
  • Apoptosis Induction : Research indicates that certain derivatives can induce apoptosis in cancer cells through caspase activation pathways .

Case Studies

A notable study evaluated the anti-inflammatory effects of a series of compounds structurally related to this compound. The results demonstrated a concentration-dependent inhibition of inflammatory markers in both in vitro and in vivo models .

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